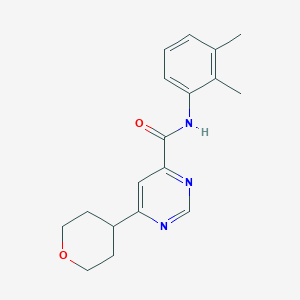
N-(2,3-Dimethylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-Dimethylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide, commonly known as DMPO, is a pyrimidine derivative that has gained significant attention in scientific research due to its potential applications in different fields. DMPO is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 295.36 g/mol. In
Mécanisme D'action
The mechanism of action of DMPO is not fully understood. However, it is believed that DMPO exerts its biological effects by scavenging free radicals and reactive oxygen species (ROS). DMPO reacts with free radicals and ROS to form stable adducts, which can be detected and identified using various analytical techniques.
Biochemical and Physiological Effects:
DMPO has been shown to exhibit various biochemical and physiological effects in different experimental models. In vitro studies have demonstrated that DMPO can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. In vivo studies have shown that DMPO can reduce the severity of inflammation and tissue damage in animal models of inflammatory diseases. DMPO has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
DMPO has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. DMPO is also a relatively inexpensive compound, which makes it accessible for researchers with limited resources. However, DMPO has some limitations for lab experiments. It is a reactive compound that can interact with other molecules in biological systems, which can complicate the interpretation of experimental results. DMPO also has a relatively short half-life, which can limit its usefulness in certain experimental settings.
Orientations Futures
There are several future directions for the research on DMPO. One potential direction is to investigate the potential applications of DMPO in the treatment of inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Another potential direction is to explore the use of DMPO as a spin trap for the detection and identification of free radicals in different biological systems. Additionally, future research could focus on the development of new derivatives of DMPO with improved stability and biological activity.
Méthodes De Synthèse
The synthesis of DMPO involves the reaction of 2,3-dimethylphenyl isocyanate with 4-hydroxyhexan-1-ol in the presence of a catalyst. The resulting product is then reacted with 2-chloro-6-methylpyrimidine-4-carboxylic acid to produce DMPO. The synthesis method of DMPO is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
DMPO has been extensively studied for its potential applications in different fields, including pharmacology, toxicology, and biochemistry. In pharmacology, DMPO has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. In toxicology, DMPO has been used as a spin trap to detect and identify free radicals in biological systems. In biochemistry, DMPO has been used as a probe to study the structure and function of proteins and enzymes.
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-12-4-3-5-15(13(12)2)21-18(22)17-10-16(19-11-20-17)14-6-8-23-9-7-14/h3-5,10-11,14H,6-9H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBORXXBBGTOPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=NC=NC(=C2)C3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-Dimethylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[4-[(E)-2-cyano-3-methoxy-3-oxoprop-1-enyl]pyrimidin-2-yl]phenyl] thiophene-2-carboxylate](/img/structure/B2891799.png)
![[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2891801.png)


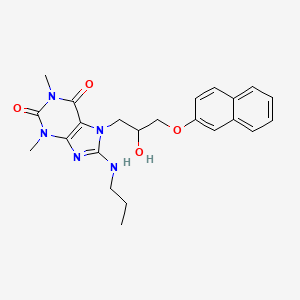
![2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine](/img/structure/B2891809.png)
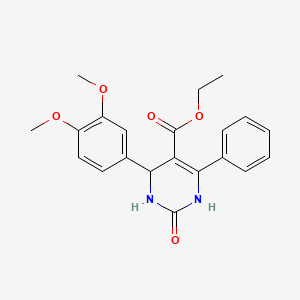
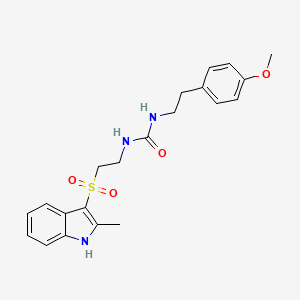
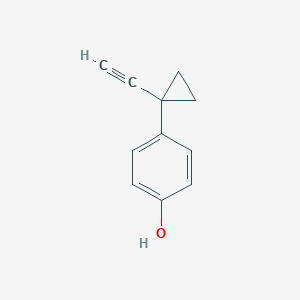
![6-Cyclopentyl-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2891815.png)
![6-Chlorothieno[3,2-c]pyridine](/img/structure/B2891818.png)
![(S)-tert-Butyl 3-[2-(dimethylamino)acetamido]piperidine-1-carboxylate](/img/structure/B2891819.png)

